molecular formula C9H13NO2S B2457476 2-[(Oxan-3-yl)methoxy]-1,3-thiazole CAS No. 2200106-73-4

2-[(Oxan-3-yl)methoxy]-1,3-thiazole

Cat. No.: B2457476
CAS No.: 2200106-73-4
M. Wt: 199.27
InChI Key: BIIYGOBUSZCWNJ-UHFFFAOYSA-N
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Description

2-[(Oxan-3-yl)methoxy]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with an oxan-3-ylmethoxy group Thiazole rings are known for their aromaticity and presence in various biologically active molecules

Scientific Research Applications

2-[(Oxan-3-yl)methoxy]-1,3-thiazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-3-yl)methoxy]-1,3-thiazole typically involves the reaction of oxan-3-ylmethanol with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with a thiazole halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-3-yl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazole ring can be achieved using lithium aluminum hydride or other reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring’s reactive positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

Mechanism of Action

The mechanism of action of 2-[(Oxan-3-yl)methoxy]-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Oxan-2-yl)methoxy]-1,3-thiazole
  • 2-[(Oxan-4-yl)methoxy]-1,3-thiazole
  • 2-[(Oxan-5-yl)methoxy]-1,3-thiazole

Uniqueness

2-[(Oxan-3-yl)methoxy]-1,3-thiazole is unique due to the specific positioning of the oxan-3-ylmethoxy group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(oxan-3-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-8(6-11-4-1)7-12-9-10-3-5-13-9/h3,5,8H,1-2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIYGOBUSZCWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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